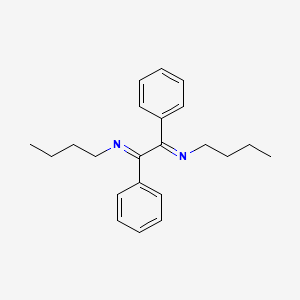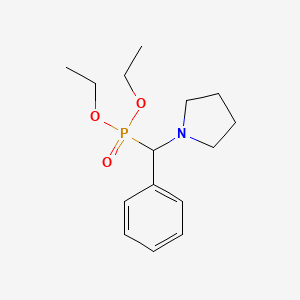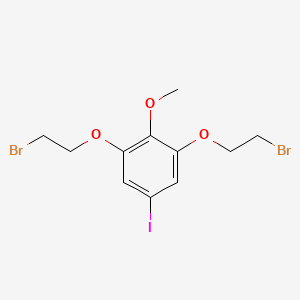![molecular formula C6H6N4O2S2 B12598716 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione CAS No. 651049-46-6](/img/structure/B12598716.png)
2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione is a bicyclic compound that belongs to the class of pyrimido[5,4-d]pyrimidines. These compounds are characterized by their unique structure, which consists of two fused pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines followed by acylation and subsequent cyclization using ammonium acetate (NH4OAc) . Another approach includes the reductive amination of acetyl groups followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms and substituents.
Purines: Structurally similar to pyrimido[5,4-d]pyrimidines but with different biological activities.
Uniqueness
2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
651049-46-6 |
|---|---|
Molecular Formula |
C6H6N4O2S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2,6-bis(sulfanylidene)-1,4a,5,8a-tetrahydropyrimido[5,4-d]pyrimidine-4,8-dione |
InChI |
InChI=1S/C6H6N4O2S2/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h1-2H,(H2,7,10,12,13)(H2,8,9,11,14) |
InChI Key |
JWGFVWOHEZYPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(=O)NC(=S)N1)NC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


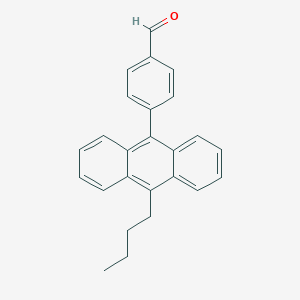
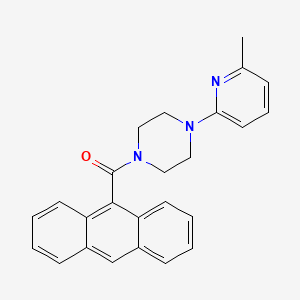
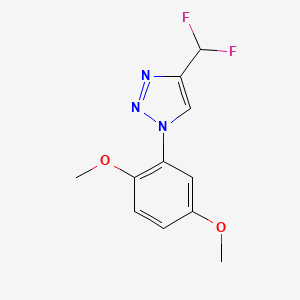
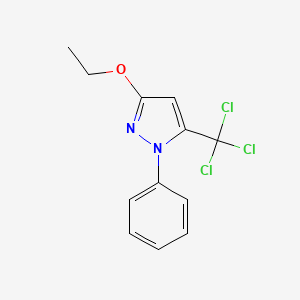
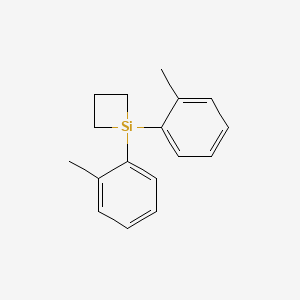
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
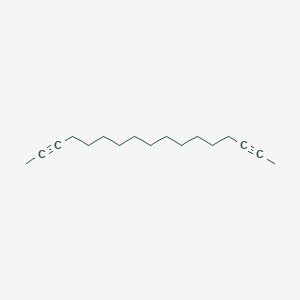
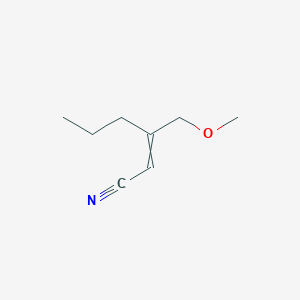
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
